molecular formula C19H16N2O2S2 B2359482 N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzo[d]thiazole-6-carboxamide CAS No. 1797074-19-1

N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzo[d]thiazole-6-carboxamide

Cat. No.: B2359482
CAS No.: 1797074-19-1
M. Wt: 368.47
InChI Key: VPHLDNQUFAICDI-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzo[d]thiazole-6-carboxamide is a useful research compound. Its molecular formula is C19H16N2O2S2 and its molecular weight is 368.47. The purity is usually 95%.
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Scientific Research Applications

Importance in Medicinal Chemistry

N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzo[d]thiazole-6-carboxamide incorporates furan and thiophene moieties which are crucial in drug design and medicinal chemistry. The presence of furan and thiophene rings in bioactive molecules is indicative of their significance in the development of compounds with potential therapeutic applications. This importance is underlined by the extensive use of heteroaryl-substituted derivatives in the search for compounds with antiviral, antitumor, antimycobacterial, and antiparkinsonian activities (Ostrowski, 2022).

Therapeutic Properties

Thiophene derivatives, a core component of the compound , have shown a broad spectrum of therapeutic properties in various biological test systems. These derivatives have been arranged and studied according to their therapeutic properties, indicating the compound's potential use in a variety of medicinal applications (Drehsen & Engel, 1983).

Chemical Reactions and Derivatives

The compound's ability to undergo reactions with C-, N-, N,N-, and N,O-nucleophilic agents indicates its versatility in forming a wide range of compounds with potential biological applications. This includes the formation of amides, hydrazides, and various heterocyclic compounds, highlighting its significance in the development of new therapeutic agents (Kamneva, Anis’kova, & Egorova, 2018).

Central Nervous System (CNS) Drug Synthesis

Compounds containing heteroatoms such as nitrogen (N), sulfur (S), and oxygen (O), which are present in the compound , have been identified as potential lead molecules for the synthesis of CNS-active drugs. This opens pathways for exploring this compound as a precursor or template in developing novel treatments for CNS disorders (Saganuwan, 2017; Saganuwan, 2020).

Antioxidant and Anti-inflammatory Applications

The benzothiazole part of the compound has implications in the development of antioxidant and anti-inflammatory agents, as indicated by studies on benzofused thiazole derivatives. This showcases the potential of this compound in contributing to the development of therapeutic agents targeting oxidative stress and inflammatory conditions (Raut et al., 2020).

Environmental and Material Applications

Apart from therapeutic applications, the compound's thiophene and furan components show varied reactivity on surfaces like Pd(111), suggesting its potential use in environmental and material sciences, particularly in processes like desulfurization, deoxygenation, and denitrogenation. This reactivity can be harnessed in catalytic processes or material synthesis (Caldwell & Land, 1997).

Properties

IUPAC Name

N-(furan-2-ylmethyl)-N-(2-thiophen-2-ylethyl)-1,3-benzothiazole-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O2S2/c22-19(14-5-6-17-18(11-14)25-13-20-17)21(12-15-3-1-9-23-15)8-7-16-4-2-10-24-16/h1-6,9-11,13H,7-8,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPHLDNQUFAICDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CN(CCC2=CC=CS2)C(=O)C3=CC4=C(C=C3)N=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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